![molecular formula C15H21ClN2OS2 B2703173 5-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034589-52-9](/img/structure/B2703173.png)
5-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“5-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of the thiophene family, which has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives involves various chemical reactions. For instance, the synthesis of novel thiophene moieties involves the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of “5-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” would be a derivative of this basic structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives are complex and involve multiple steps. For example, further alkylation using different alkyl/aryl halides in the presence of NaH in DMF can give a series of novel compounds .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “5-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” would be influenced by its specific molecular structure.Scientific Research Applications
- Application : BAY 59-7939 is a novel antithrombotic agent. It inhibits Factor Xa (FXa), a key enzyme in the coagulation cascade. By blocking FXa, it reduces thrombin generation, thus preventing clot formation without affecting existing thrombin levels .
- Structural Insight : The X-ray crystal structure of BAY 59-7939 in complex with human FXa clarified its binding mode and stringent affinity requirements .
- Indole-3-acetic Acid : This compound is a plant hormone produced from tryptophan degradation in higher plants. Its role in growth regulation and signaling pathways makes it an intriguing area of study .
Antithrombotic Activity
Oral Bioavailability and Potency
Plant Hormone Analog
Drug Development Potential
Mechanism of Action
Target of Action
Compounds like “5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways, and their modulation can lead to therapeutic effects .
Mode of Action
The compound may interact with its target by binding to a specific site, often called the active site. This binding can inhibit the function of the target protein or enzyme, or it may alter its function in a way that produces a therapeutic effect .
Biochemical Pathways
The compound’s action on its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a disease-related pathway, inhibiting this enzyme could disrupt the pathway and alleviate the disease symptoms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine how it is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted. These properties can greatly affect the compound’s bioavailability and its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. These effects could range from the inhibition of a disease-causing process to the activation of a beneficial process .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interaction with its target .
Future Directions
Thiophene and its derivatives have shown promising therapeutic properties, leading to their use in a wide range of applications in medicinal chemistry and material science . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
5-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OS2/c16-14-2-1-13(21-14)15(19)17-9-11-3-6-18(7-4-11)12-5-8-20-10-12/h1-2,11-12H,3-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRCEAMUZNZAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide |
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